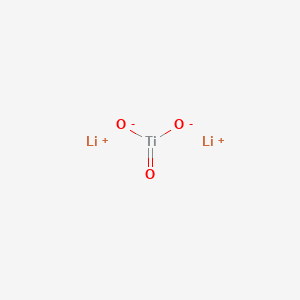
Lithium titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium titanate is a chemical compound composed of lithium, titanium, and oxygen. It is known for its unique properties, such as high thermal stability and excellent electrochemical performance. This compound is commonly used as an anode material in lithium-ion batteries, offering advantages like fast charging, long cycle life, and enhanced safety features .
Wissenschaftliche Forschungsanwendungen
Lithium titanate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Lithium titanate (Li4Ti5O12, often abbreviated as LTO) primarily targets the anode in lithium-ion (Li-ion) batteries . It has emerged as a promising anode material for Li-ion batteries due to its ability to improve the rate capability, cyclability, and safety features of these cells .
Mode of Action
LTO is a “zero strain” material in terms of Li+ intercalation and deintercalation . It uses lithium-titanate nanocrystals, instead of carbon, on the surface of its anode . This gives the anode a surface area of about 100 square meters per gram, compared with 3 square meters per gram for carbon, allowing electrons to enter and leave the anode quickly . The redox potential of Li+ intercalation into titanium oxides is more positive than that of Li+ intercalation into graphite. This leads to fast charging (higher charging current) being much safer in the case of the titanate, than in the case of carbon, since lithium dendrites are less likely to form in the former case .
Biochemical Pathways
The biochemical pathways involved in the action of LTO are primarily electrochemical in nature. During the charging process, Li+ ions are extracted from the metal oxide cathode and get inserted into the LTO anode . During the discharging process, the electrode reaction is reversed . This intercalation and deintercalation of Li+ ions into and from its layered structure forms the basis of the electrochemical activity of LTO .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LTO, we can discuss its properties in terms of its behavior within a battery system. LTO exhibits excellent stability as an anode material . It has a minimal change in cell volume (about 0.2%) during Li+ intercalation and deintercalation, which contributes to its long cycle life .
Result of Action
The use of LTO as an anode material results in Li-ion batteries with improved rate capability, cyclability, and safety features . LTO-based batteries can sustain more than 10,000 cycles with minimal capacity fade . Furthermore, LTO batteries demonstrate a considerably temperature-dependent capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of LTO. For instance, temperature can affect the performance of LTO-based batteries . Their manufacturing processes may still have some negative environmental effects due to resource extraction and production emissions .
Zukünftige Richtungen
There is ongoing research to improve the performance of LTO batteries. For example, researchers are exploring alternatives to LTO, such as niobium titanium oxide (NTO), as potential anode materials . It is expected that replacing anodes with thin lithium metal foils will significantly increase energy density, as long as they can be safely incorporated and stabilized in the system .
Biochemische Analyse
Biochemical Properties
The biochemical properties of lithium titanate are primarily related to its role in energy storage and conversion
Cellular Effects
Most of the current research focuses on its applications in energy storage rather than its biological interactions
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily understood in the context of its role as an anode material in lithium-ion batteries . Lithium ions are extracted from the metal oxide cathode and get inserted into the this compound anode during the charging process
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown excellent cycling stability, with the ability to cycle around 10,000 times in aprotic lithium ion electrolytes . It also exhibits a specific capacity of about 130mAhg−1 at 35C (fully charged within 100s) and can sustain more than 10,000 cycles with a capacity fade of only 0.001% per cycle .
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models. This is likely because this compound is primarily studied for its applications in energy storage technologies rather than its biological effects .
Metabolic Pathways
Given its primary use in energy storage technologies, it is likely that its interactions with metabolic pathways are minimal .
Transport and Distribution
Its primary application is in energy storage technologies, where it serves as an anode material in lithium-ion batteries .
Subcellular Localization
Given its primary use in energy storage technologies, it is likely that it does not have a specific subcellular localization .
Vorbereitungsmethoden
Lithium titanate can be synthesized through various methods, including:
Solid-State Reaction: This method involves mixing lithium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 800-900°C) to form this compound.
Sol-Gel Process: In this method, lithium and titanium precursors are dissolved in a solvent to form a gel.
Hydrothermal Synthesis: This technique involves reacting lithium hydroxide and titanium dioxide in an aqueous solution under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Lithium titanate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: This compound can participate in redox reactions, where lithium ions are intercalated and deintercalated from the crystal structure.
Substitution Reactions: This compound can undergo substitution reactions with other metal ions, leading to the formation of doped this compound compounds.
Reactions with Electrolytes: In lithium-ion batteries, this compound reacts with electrolytes, forming a solid electrolyte interphase layer on the anode surface.
Common reagents used in these reactions include lithium salts, titanium dioxide, and various electrolytes. Major products formed from these reactions include this compound with different stoichiometries and doped this compound compounds .
Vergleich Mit ähnlichen Verbindungen
Lithium titanate can be compared with other similar compounds, such as:
Lithium Lanthanum Titanate: This compound has a perovskite structure and is used as a solid electrolyte in lithium-ion batteries.
Lithium Zinc Titanate: This compound is used as an anode material in lithium-ion batteries and offers improved electrochemical performance.
Lithium Manganese Oxide: This compound is used as a cathode material in lithium-ion batteries and provides high energy density.
This compound stands out due to its unique properties, such as high thermal stability, fast charging capability, and long cycle life, making it a preferred choice for various applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lithium titanium oxide can be achieved through a solid-state reaction method.", "Starting Materials": [ "Lithium carbonate (Li2CO3)", "Titanium dioxide (TiO2)" ], "Reaction": [ "Mix the starting materials in a stoichiometric ratio in a ball mill.", "Heat the mixture in a furnace at a temperature of 700-800°C for several hours.", "Cool the resulting product to room temperature and grind it to a fine powder.", "Wash the powder with deionized water to remove any impurities.", "Dry the powder at a temperature of 100-150°C.", "The resulting product is Lithium titanium oxide (Li4Ti5O12)." ] } | |
CAS-Nummer |
12031-95-7 |
Molekularformel |
H4Li4O12Ti5 |
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
tetralithium;hydroxy-oxido-oxotitanium;titanium |
InChI |
InChI=1S/4Li.4H2O.8O.5Ti/h;;;;4*1H2;;;;;;;;;;;;;/q4*+1;;;;;;;;;4*-1;;4*+1/p-4 |
InChI-Schlüssel |
HLOGOFPFOSOXAS-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[O-][Ti](=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].[Ti] |
Physikalische Beschreibung |
Off-white odorless powder; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


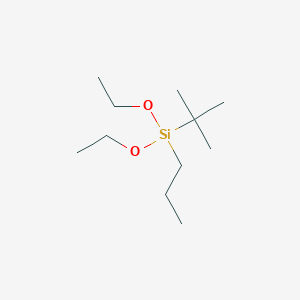

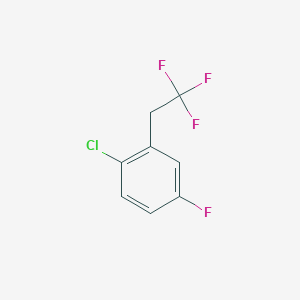
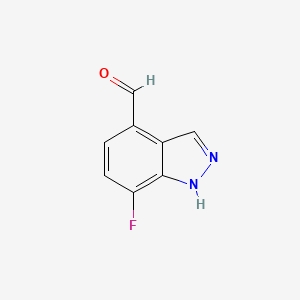
![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)
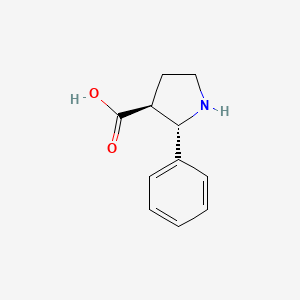
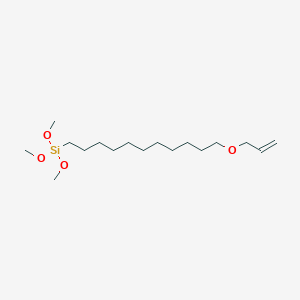
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)
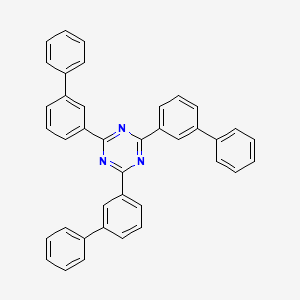
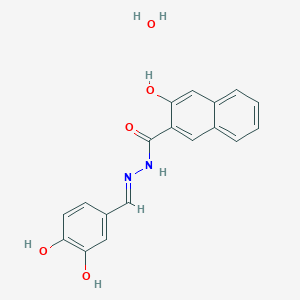
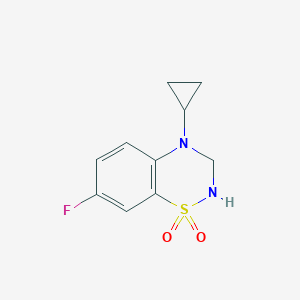
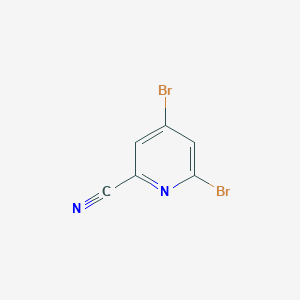
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)
